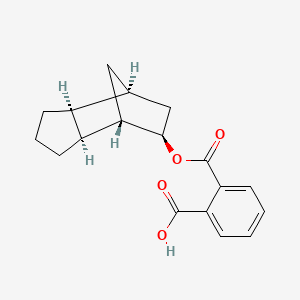![molecular formula C15H16N2O2 B3081122 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid CAS No. 109650-67-1](/img/structure/B3081122.png)
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
Descripción general
Descripción
“3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid” is a compound used for proteomics research . It is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds, such as 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines, involves reaction with alkylating reagents, leading to the formation of quaternary imidazolium salts .Molecular Structure Analysis
The molecular formula of this compound is C15H16N2O2 . The structure of similar compounds, such as 5H-imidazo[1,2-a]azepines, has been studied, and it was found that the signal of the 2-CH-fragment of the imidazole ring was registered as a singlet in a narrow range at 7.69–7.77 ppm .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity : A study synthesized a series of novel quaternary salts derived from 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepines, which showed significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Demchenko et al., 2021).
Synthesis of Heterocyclic Systems : Research on the derivatives of 2a,4a-Diazacyclopenta[c,d]azulene involved the preparation of 3-aryl-6,7,8,9-tetrahydro-5 H -imidazo[1,2- a ]azepines, indicating its use in the development of new heterocyclic compounds (Kovtunenko et al., 1996).
Antiviral Activity : A study synthesized derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid and found high levels of antiviral activity against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).
Novel Compound Synthesis : Research on 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates led to the creation of novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones, indicating its potential in synthesizing unique chemical structures (Klásek et al., 2010).
Synthesis of Biologically Promising Compounds : A study showcased a sustainable synthesis of 5H-benzo[c]imidazo[1,2-a]azepine-6-carboxylic acids, indicating potential in developing biologically active compounds (Xu et al., 2019).
Direcciones Futuras
Imidazole-containing compounds have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They have the potential to influence many cellular pathways, making them attractive and prospective objects for the rational design of novel potential non-steroidal anti-inflammatory agents .
Mecanismo De Acción
Target of Action
Imidazole-based compounds have been reported to exhibit antibacterial activities , suggesting that their targets might be bacterial proteins or enzymes.
Mode of Action
Imidazole derivatives have been known to interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Given the antibacterial activity of similar compounds , it can be inferred that the compound might interfere with essential biochemical pathways in bacteria, leading to their growth inhibition.
Result of Action
Based on the antibacterial activity of similar compounds , it can be inferred that the compound might lead to the inhibition of bacterial growth.
Propiedades
IUPAC Name |
3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)13-12-9-5-2-6-10-17(12)14(16-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFZDTQOLKIQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N=C(N2CC1)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
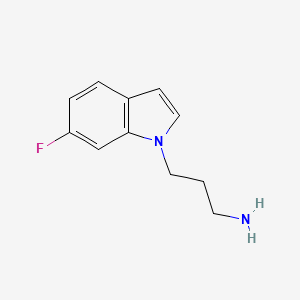
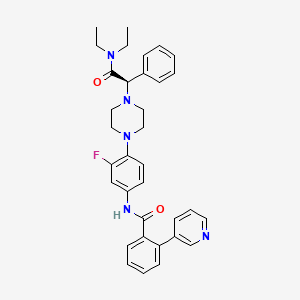
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
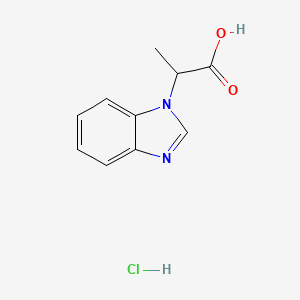
![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)


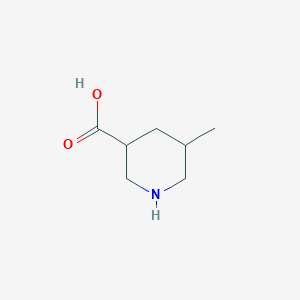
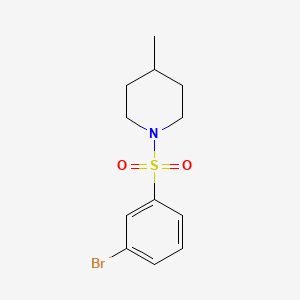


![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)
